

An In-Depth Technical Guide to CAS Number 177545-13-0

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(trifluoromethyl)-2,3-dihydro-1*H*-1,4-diazepine

Cat. No.: B060694

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

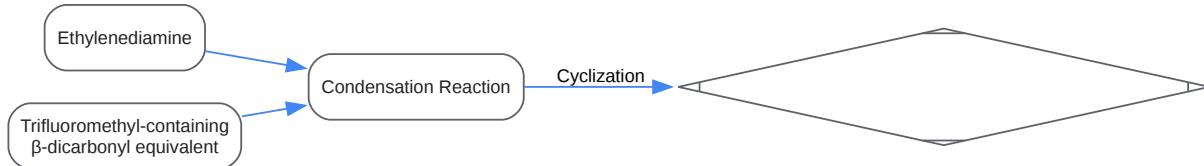
Abstract

This technical guide serves to provide a comprehensive overview of the chemical entity identified by CAS number 177545-13-0, which is chemically known as **5-(trifluoromethyl)-2,3-dihydro-1*H*-1,4-diazepine**. The document is intended for an audience of researchers, scientists, and professionals involved in drug development. It aims to consolidate the available technical data, including chemical properties. However, a comprehensive search of scientific literature and patent databases has revealed a significant lack of public information regarding the biological activity, experimental protocols, and specific signaling pathways associated with this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of **5-(trifluoromethyl)-2,3-dihydro-1*H*-1,4-diazepine** are summarized below. This information is primarily sourced from chemical supplier databases.

Property	Value	Source
CAS Number	177545-13-0	Sigma-Aldrich
Chemical Name	5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine	Sigma-Aldrich
Molecular Formula	C ₆ H ₇ F ₃ N ₂	Sigma-Aldrich
Molecular Weight	164.13 g/mol	Sigma-Aldrich
Appearance	Solid (form may vary)	Generic
Purity	Typically available at ≥95%	Generic


Structure:

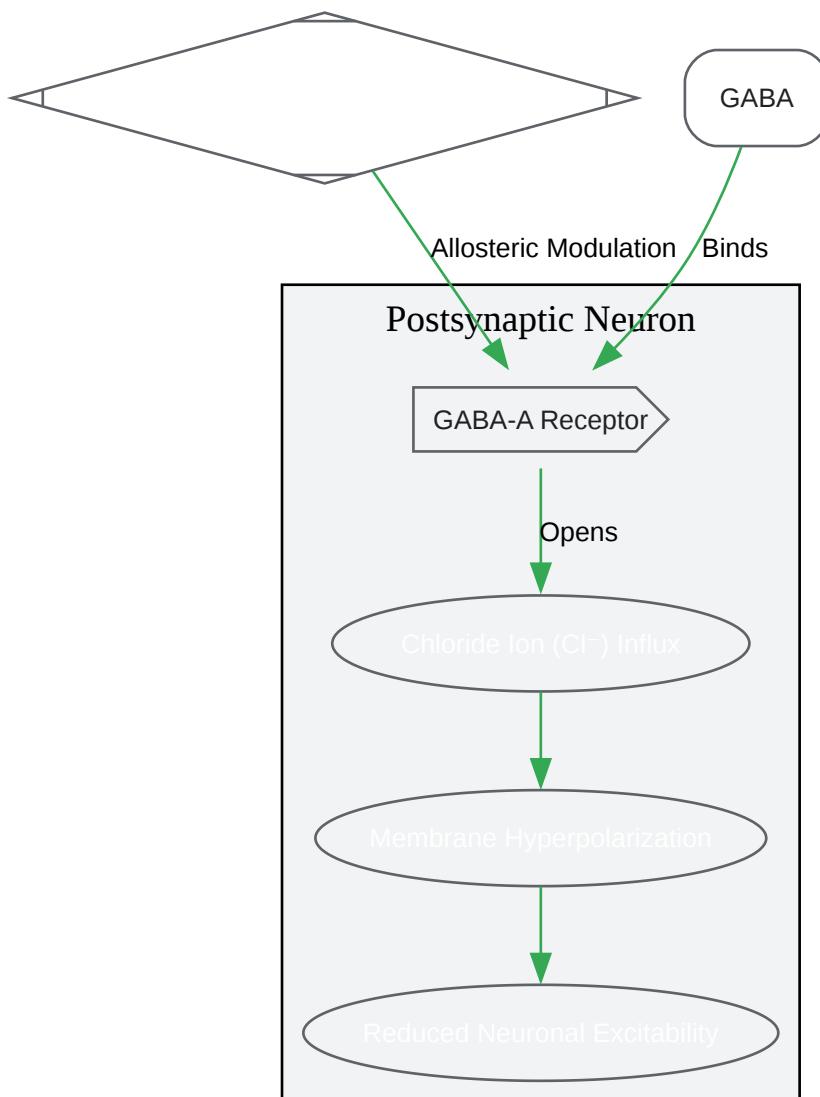
Caption: Chemical structure of **5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine**.

Synthesis

While specific, detailed experimental protocols for the synthesis of **5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine** are not readily available in peer-reviewed literature, the general synthesis of dihydropyrazine cores often involves the condensation of a suitable diamine with a β -dicarbonyl compound or its equivalent. The trifluoromethyl group would likely be introduced via a precursor already containing this moiety.

A plausible, though not experimentally verified, synthetic approach could be conceptualized as follows:

[Click to download full resolution via product page](#)

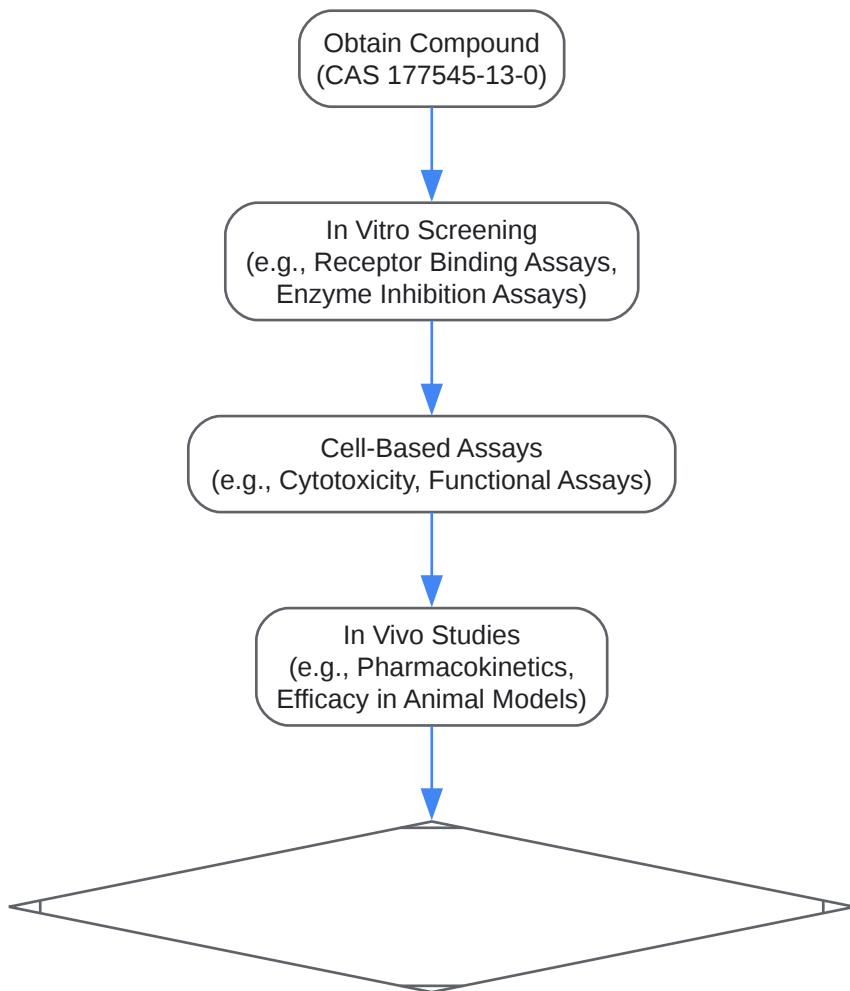

Caption: A generalized, hypothetical workflow for the synthesis of the target compound.

Biological Activity and Mechanism of Action

Extensive searches of scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any publications detailing the biological activity, pharmacological properties, or mechanism of action of **5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine**. The compound is listed by several chemical vendors for research use, suggesting it may be part of exploratory chemical libraries for screening, but the results of such screenings are not publicly disclosed.

The broader class of diazepines and their fused-ring analogues, benzodiazepines, are well-known for their activity on the central nervous system. They typically act as positive allosteric modulators of the γ -aminobutyric acid type A (GABA-A) receptor. This modulation enhances the inhibitory effect of GABA, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.

A hypothetical signaling pathway, based on the known mechanism of action of benzodiazepines, is presented below for illustrative purposes. It is crucial to note that this pathway has not been experimentally validated for CAS 177545-13-0.



[Click to download full resolution via product page](#)

Caption: A hypothetical signaling pathway for diazepine compounds acting on the GABA-A receptor.

Experimental Protocols

As no published research detailing experiments with **5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine** could be located, this guide cannot provide specific experimental protocols. For researchers intending to investigate this compound, standard assays for characterizing novel chemical entities would be appropriate. A general workflow for such an investigation is outlined below.

[Click to download full resolution via product page](#)

Caption: A general experimental workflow for the characterization of a novel chemical compound.

Quantitative Data

There is no publicly available quantitative data for **5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine**, such as IC_{50} values, binding affinities (K_i or K_a), or pharmacokinetic parameters.

Conclusion

While the chemical identity of CAS number 177545-13-0, **5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine**, is established, there is a notable absence of published scientific data regarding its biological effects and therapeutic potential. This compound represents an under-investigated area of chemical space. The information provided in this guide on the general properties of the

diazepine class of molecules may serve as a starting point for researchers interested in exploring the properties of this specific entity. Future experimental work is required to elucidate its pharmacological profile and potential applications.

- To cite this document: BenchChem. [An In-Depth Technical Guide to CAS Number 177545-13-0]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b060694#cas-number-177545-13-0-properties\]](https://www.benchchem.com/product/b060694#cas-number-177545-13-0-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com